molecular formula C6H7BrN2O B2723137 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde CAS No. 1268522-54-8

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde

Cat. No. B2723137
CAS RN: 1268522-54-8
M. Wt: 203.039
InChI Key: YPVFLSVGJNOXNT-UHFFFAOYSA-N
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Description

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the CAS Number: 1268522-54-8 . It has a molecular weight of 203.04 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrazole compounds like this compound can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms . The Inchi Code for the compound is 1S/C6H7BrN2O/c1-4-5(3-10)8-9(2)6(4)7/h3H,1-2H3 .


Chemical Reactions Analysis

Pyrazoles, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3 + 2] cycloadditions and oxidative cyclizations .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 203.04 .

Scientific Research Applications

Synthesis of Coumarin Derivatives

The synthesis of coumarin derivatives incorporating pyrazole and indenone rings demonstrates a significant research application of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde. These derivatives were synthesized via Claisen–Schmidt condensation, showing potential as antioxidant and antihyperglycemic agents. Compounds within this synthesis exhibited promising in vitro antioxidant activity and significant in vivo antihyperglycemic activity against Streptozotocin–nicotinamide induced adult Wistar rats (Kenchappa et al., 2017).

Role in Heterocyclic Chemistry

This compound acts as a precursor or intermediate in various heterocyclic syntheses, showcasing its versatility. For instance, it has been used in the synthesis of 7-azaindazole chalcone derivatives, displaying analgesic and anti-inflammatory activities. These compounds were synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, demonstrating significant biological activities (Chamakuri et al., 2016).

Development of Chelating Materials

A novel application involves the development of a chelating matrix, SiNP, by immobilizing 1.5-dimethyl-1H-pyrazole-3-carbaldehyde on silica gel. This chelating material exhibited excellent chemical and thermal stability and was used for the solid-phase extraction of heavy metals from aqueous solutions, showing high adsorption capacity for Pb(II), Cd(II), Cu(II), and Zn(II) (Radi et al., 2013).

Organic Synthesis and Medicinal Chemistry

In medicinal chemistry, this compound has served as a starting material for synthesizing a novel series of 5α-reductase and aromatase inhibitors derived from 1,2,3-triazole derivatives. This synthesis pathway highlights the compound's utility in creating potentially therapeutic agents (El-Naggar et al., 2020).

Green Chemistry Applications

This compound also finds applications in green chemistry. A notable example is its use in the synthesis of chromeno[2,3-c]pyrazol-4(1H)-ones through ionic liquid-promoted annulation in aqueous media. This process exemplifies an environmentally friendly methodology for constructing complex heterocyclic systems (Li et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While the specific future directions for 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde are not mentioned in the retrieved sources, pyrazoles in general have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there could be further developments in synthetic techniques and biological activity related to pyrazole derivatives.

properties

IUPAC Name

5-bromo-1,4-dimethylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4-5(3-10)8-9(2)6(4)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVFLSVGJNOXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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